1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea
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Overview
Description
1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. This compound has garnered interest due to its potential use in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of substituted thioureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea
- 1-(4-(Trifluoromethoxy)phenyl)-3-(phenylmethyl)urea
- 1-(4-(Trifluoromethoxy)phenyl)-3-(phenylmethyl)thiourea
Uniqueness: 1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea stands out due to the presence of both the trifluoromethoxy group and the thiourea moiety, which confer unique chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the thiourea moiety provides opportunities for hydrogen bonding and interaction with biological targets .
Properties
Molecular Formula |
C15H13F3N2OS |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)21-13-8-6-12(7-9-13)20-14(22)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,22) |
InChI Key |
LSPKTCDNEYNTJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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